![molecular formula C15H14O3 B1587565 Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 50670-76-3](/img/structure/B1587565.png)
Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Overview
Description
Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have a broad range of targets.
Biochemical Pathways
Similar compounds have been found to influence various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also affect multiple pathways and their downstream effects.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate may also have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of the biphenyl scaffold . This interaction is crucial for the metabolism and detoxification processes in cells. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Cellular Effects
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress response and apoptosis . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function. Additionally, ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage.
Metabolic Pathways
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the biphenyl ring . This hydroxylation is followed by conjugation reactions, such as glucuronidation and sulfation, which increase the compound’s solubility and facilitate its excretion. The metabolic flux of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate can be influenced by the availability of cofactors and the activity of the involved enzymes.
Transport and Distribution
The transport and distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific organelles. The distribution of ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets.
Subcellular Localization
Ethyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the endoplasmic reticulum, it can influence protein folding and secretion, while in mitochondria, it can affect energy production and apoptosis.
Biological Activity
Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (CAS Number: 50670-76-3) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features a biphenyl structure with a hydroxyl group and a carboxylate moiety, which may contribute to its biological effects. The following sections delve into its biological activity, including relevant case studies, research findings, and data tables.
Antimicrobial Properties
Recent studies have indicated that biphenyl derivatives possess antimicrobial properties. For instance, certain substituted biphenyl compounds have demonstrated significant inhibitory effects against bacterial cell wall synthesis. A study highlighted the structure-activity relationships (SAR) of various biphenyl derivatives, noting that modifications to the substituents can enhance their antimicrobial efficacy. For example, compounds with specific substitutions showed IC50 values ranging from 4.5 μM to higher concentrations depending on the structural modifications made .
Cytotoxicity and Cancer Research
This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives of biphenyl compounds can induce apoptosis in cancer cells. For instance, a related study found that platinum complexes with biphenyl derivatives exhibited significant tumoricidal activity through mechanisms involving caspase activation and oxidative stress induction .
Table 1: Cytotoxicity Data of Biphenyl Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 5.1 | Apoptosis induction |
Compound B | HepG2 | 41.6 | Topoisomerase II inhibition |
This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be understood through SAR studies. Modifications at the 4-position of the biphenyl ring have been shown to influence biological activity significantly. The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets .
Table 2: Structure-Activity Relationship Data
Substituent | Activity Level | IC50 (μM) |
---|---|---|
Hydroxyl | High | TBD |
Methyl | Moderate | TBD |
Chlorine | Low | TBD |
Case Study 1: Antiviral Activity
In a study focusing on antiviral properties, several biphenyl derivatives were tested against yellow fever virus. Compounds exhibiting more than 50% inhibition at a concentration of 50 µM were considered active and further evaluated for their EC50 values . Although specific data for this compound was not provided, the overall trend suggests potential antiviral applications for similar compounds.
Case Study 2: Enzyme Inhibition
Another significant area of research involves the inhibition of enzymes such as estrone sulfatase. This compound has been proposed as a scaffold for developing inhibitors targeting this enzyme class, which plays a crucial role in steroid metabolism .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate has been identified as a compound with potential antiviral and antimicrobial activities. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development against infections caused by viruses such as HIV, HCV, and influenza .
- Case Study: Antiviral Activity
In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on viral replication. For instance, modifications to the biphenyl structure have led to enhanced activity against specific viral strains, suggesting a pathway for developing new antiviral agents .
Polymer Synthesis
Intermediate for Liquid Crystals
The compound serves as an important intermediate in the synthesis of liquid crystalline materials. These materials are crucial for the development of advanced display technologies and have applications in electronics due to their unique optical properties .
- Case Study: Liquid Crystal Applications
Research has shown that this compound can be polymerized to form liquid crystalline polymers (LCPs) that exhibit high thermal stability and excellent mechanical properties. These LCPs are being explored for use in flexible displays and other electronic devices .
Chemical Synthesis
Synthesis of Other Compounds
This compound is utilized as a building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of a variety of derivatives with tailored properties for specific applications in pharmaceuticals and materials science .
- Custom Synthesis Services
Many chemical suppliers offer custom synthesis services that include this compound as a precursor for developing novel compounds with desired biological or physical properties. This versatility makes it an attractive option for researchers looking to innovate in drug design or material science .
Biological Research
Cell Cycle and Apoptosis Studies
The compound has been implicated in studies related to cell cycle regulation and apoptosis. Its interactions with cellular pathways suggest potential roles in cancer research, where modulation of these pathways can lead to therapeutic advancements .
Properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXQIMAAEMCZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398771 | |
Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-76-3 | |
Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4'-hydroxy-4-biphenylcarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4LZS45VEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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